![molecular formula C19H14N2O5 B3826421 N-(4-hydroxyphenyl)-4-(4-nitrophenoxy)benzamide](/img/structure/B3826421.png)
N-(4-hydroxyphenyl)-4-(4-nitrophenoxy)benzamide
Overview
Description
N-(4-hydroxyphenyl)-4-(4-nitrophenoxy)benzamide, commonly known as HONB, is a chemical compound that has been widely used in scientific research. HONB is a derivative of benzamide and is synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of HONB involves its ability to bind to proteins and enzymes through hydrogen bonding and hydrophobic interactions. The binding of HONB to proteins and enzymes causes a shift in its fluorescence emission spectra, which can be used to study the binding kinetics and thermodynamics of the interaction.
Biochemical and Physiological Effects
HONB has been shown to have minimal biochemical and physiological effects on cells and tissues. However, it is important to note that the concentration of HONB used in experiments can affect its toxicity and cellular effects.
Advantages and Limitations for Lab Experiments
The use of HONB in lab experiments has several advantages, including its ability to act as a fluorescent probe for detecting proteins and enzymes, its ease of synthesis, and its low cost. However, there are also limitations to the use of HONB, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the use of HONB in scientific research. One potential direction is the development of HONB-based biosensors for detecting proteins and enzymes in biological samples. Another potential direction is the use of HONB in the study of protein-protein interactions and protein folding. Additionally, the modification of HONB to improve its solubility and reduce its toxicity could expand its use in scientific research.
Scientific Research Applications
HONB has been widely used in scientific research due to its ability to act as a fluorescent probe for detecting proteins and enzymes. HONB can bind to proteins and enzymes, causing a shift in its fluorescence emission spectra. This property has been used to study the binding kinetics and thermodynamics of proteins and enzymes. HONB has also been used in the development of biosensors for detecting proteins and enzymes in biological samples.
properties
IUPAC Name |
N-(4-hydroxyphenyl)-4-(4-nitrophenoxy)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c22-16-7-3-14(4-8-16)20-19(23)13-1-9-17(10-2-13)26-18-11-5-15(6-12-18)21(24)25/h1-12,22H,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWDKFYFXNLMGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxyphenyl)-4-(4-nitrophenoxy)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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